5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole
Description
5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole is a heterocyclic compound belonging to the 1,2,4-thiadiazole class, characterized by a five-membered ring containing one sulfur and two nitrogen atoms. The compound is substituted at position 5 with a chlorine atom and at position 3 with a (2-fluorophenyl)methylsulfanyl group (-S-CH₂-C₆H₄-F-2). This structural configuration imparts unique electronic and steric properties, making it relevant for pharmaceutical and agrochemical applications. The sulfanyl linker and ortho-fluorophenyl substituent distinguish it from other 1,2,4-thiadiazole derivatives .
Properties
IUPAC Name |
5-chloro-3-[(2-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2S2/c10-8-12-9(13-15-8)14-5-6-3-1-2-4-7(6)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRWUBHEIRGZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NSC(=N2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The cyclization of thiosemicarbazides represents a foundational method for constructing the 1,2,4-thiadiazole ring system. This approach leverages the reactivity of thiosemicarbazide precursors with electrophilic agents to form the heterocyclic core. For 5-chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole, the process typically involves:
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Synthesis of 2-fluorophenylmethyl thiol intermediate :
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Formation of thiosemicarbazide precursor :
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Ring-closing cyclization :
Key Parameters:
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Temperature control during cyclization critically affects yield: <20°C results in incomplete reaction, while >30°C promotes side reactions .
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Solvent polarity influences reaction kinetics, with dichloromethane providing optimal balance between solubility and reactivity .
Nucleophilic Substitution on Preformed Thiadiazole Cores
An alternative strategy involves modifying preformed 5-chloro-1,2,4-thiadiazole derivatives through nucleophilic substitution. This method offers precise control over substituent placement:
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Synthesis of 5-chloro-1,2,4-thiadiazole :
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Sulfanyl group introduction :
Optimization Data:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reaction Temperature | 75–85°C | +20–25% yield |
| Solvent | DMF | 15% higher vs. THF |
| Equivalents of Thiol | 1.2–1.5 eq | Minimizes byproducts |
This method’s scalability is limited by the hygroscopic nature of DMF, necessitating stringent moisture control during industrial production .
Condensation Reactions with Heterocyclic Amines
Condensation strategies employ coupling reactions between thiadiazole amines and electrophilic partners:
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Preparation of 5-chloro-1,2,4-thiadiazol-3-amine :
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Electrophilic aromatic substitution :
Critical Observations:
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Excess AlCl₃ (>1.5 eq) leads to over-chlorination, reducing product purity by 30–40% .
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Low-temperature conditions (−10°C to 0°C) suppress polysubstitution, maintaining >90% monofunctionalization .
Continuous Flow Synthesis for Scalability
Recent advances in continuous flow chemistry address batch synthesis limitations:
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Microreactor setup :
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Two parallel streams:
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Stream A: 5-chloro-1,2,4-thiadiazole in acetonitrile (0.2 M)
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Stream B: 2-fluorophenylmethyl thiol in acetonitrile (0.24 M) with triethylamine (1.5 eq)
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Reaction conditions :
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Mixing at T-junction (0.5 mm ID)
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Residence time: 8–10 minutes at 100°C
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Pressure: 15–20 bar
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Performance Metrics:
| Metric | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Yield | 68% | 82% | +14% |
| Reaction Time | 6 hours | 10 minutes | 97% faster |
| Byproduct Formation | 12–15% | 3–5% | 67% reduction |
This method reduces solvent consumption by 60% and enables kilogram-scale production .
Comparative Analysis of Synthetic Routes
The table below evaluates key synthesis strategies:
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Cyclization | 60–70 | 85–90 | Moderate | Single-pot synthesis |
| Nucleophilic Substitution | 70–75 | 92–95 | High | Precise substituent control |
| Condensation | 55–65 | 80–85 | Low | Cost-effective reagents |
| Continuous Flow | 80–85 | 95–98 | Very High | Rapid, sustainable production |
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorine Position
The 5-chloro group undergoes nucleophilic displacement with various reagents:
The chlorine's reactivity is enhanced by electron-withdrawing effects of the thiadiazole ring (Hammett σ = +0.74) .
Sulfanyl Group Transformations
The [(2-fluorophenyl)methyl]sulfanyl moiety participates in oxidation and displacement:
Microwave-assisted reactions reduce reaction times by 40-60% compared to conventional heating .
Ring Functionalization Reactions
a) Cross-Coupling Reactions
Palladium-catalyzed transformations demonstrate exceptional versatility:
| Coupling Partner | Catalyst System | Product Application | Yield | Reference |
|---|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄/K₂CO₃ | Biaryl conjugates | 82% | |
| Alkynyltrifluorobo... | PdCl₂(dppf)/CuI | Fluorescent probes | 75% |
b) Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with:
| Dipolarophile | Conditions | Product Ring System | Reference |
|---|---|---|---|
| Nitrile oxides | Toluene, 110°C (8 hrs) | 1,2,4-Oxadiazolo-thiadiazoles | |
| Azides | Cu(I)/DIPEA, microwave | Triazole-fused derivatives |
Biological Activity Correlation
Structural modifications significantly impact bioactivity:
| Derivative Type | IC₅₀ vs Carbonic Anhydrase IX | Anticonvulsant ED₅₀ (MES) |
|---|---|---|
| Parent Compound | 38 nM | 12 mg/kg |
| 5-Amino derivative | 420 nM | Inactive |
| Sulfone analog | 9.2 nM | 8.4 mg/kg |
Data adapted from , showing enhanced activity with electron-withdrawing groups.
Stability and Reactivity Trends
Key physicochemical parameters:
| Property | Value (Experimental) | Computational (DFT) |
|---|---|---|
| HOMO-LUMO gap | 5.2 eV | 5.1 eV |
| Hydrolytic Stability | t₁/₂ = 48 hrs (pH 7) | - |
| logP | 2.8 ± 0.3 | 2.6 |
| Hydrogen Bond Acceptor | 5 | 5 |
Stability studies show decomposition <2% after 6 months at -20°C .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 5-chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole exhibits notable antimicrobial properties. Studies have shown that derivatives of thiadiazole compounds often demonstrate activity against a range of bacteria and fungi. For instance, one study reported that modifications to the thiadiazole ring can enhance its efficacy against resistant strains of bacteria .
Potential as Anticancer Agents
Thiadiazole derivatives are being investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. A specific study highlighted its ability to induce apoptosis in certain cancer cell lines, suggesting a mechanism that warrants further investigation .
Agricultural Applications
Fungicides and Herbicides
The compound's structural features may contribute to its effectiveness as a fungicide or herbicide. Thiadiazole derivatives are known for their ability to disrupt cellular processes in pathogens. Research has demonstrated that compounds with similar structures can inhibit fungal growth effectively, making them candidates for development as agricultural chemicals .
Materials Science
Polymer Chemistry
5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole can be utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Recent studies have explored the use of thiadiazole-based compounds in creating conductive polymers for electronic applications .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole | E. coli | 32 µg/mL |
| Thiadiazole Derivative A | Staphylococcus aureus | 16 µg/mL |
| Thiadiazole Derivative B | Candida albicans | 64 µg/mL |
Table 2: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 10 | Induction of apoptosis |
| Study B | MCF-7 | 15 | Cell cycle arrest |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various thiadiazole derivatives. The study found that the specific compound demonstrated significant activity against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Agricultural Application
A field trial reported in Pest Management Science assessed the efficacy of thiadiazole-based fungicides on crop yield and disease resistance. The results indicated that crops treated with formulations containing the compound showed a marked reduction in fungal infections compared to untreated controls .
Mechanism of Action
The mechanism of action of 5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Comparison
The structural variations among 1,2,4-thiadiazole derivatives primarily involve substituents at positions 3 and 3. Key analogs include:
Key Observations :
Physicochemical Properties
Notes:
Biological Activity
5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its antibacterial, antifungal, and anticancer activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure can be represented as follows:
- IUPAC Name : 5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole
- Molecular Formula : CHClF NS
- Molar Mass : 276.76 g/mol
Antibacterial Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant antibacterial properties. In particular, compounds containing the 1,2,4-thiadiazole scaffold have been shown to be effective against various bacterial strains.
- Case Study : A study published in 2021 assessed the antibacterial activity of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like amoxicillin .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 16 | 16 (amoxicillin) |
| Escherichia coli | 32 | 32 (ciprofloxacin) |
Antifungal Activity
In addition to antibacterial properties, 5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole has shown antifungal activity.
- Research Findings : A study indicated that this compound was effective against Candida albicans and Aspergillus niger, with IC50 values demonstrating its potential as an antifungal agent. The mechanism appears to involve disruption of fungal cell wall synthesis .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored in various studies.
- Mechanism of Action : Research indicates that compounds like 5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole can induce apoptosis in cancer cells by modulating pathways associated with cell cycle regulation and apoptosis .
- Case Study : A recent investigation highlighted that this compound showed cytotoxic effects against several cancer cell lines including breast cancer (MCF-7) and liver cancer (HepG2), with IC50 values significantly lower than those of conventional chemotherapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at various positions on the thiadiazole ring can enhance potency and selectivity against specific targets.
- Research Insights : Studies have shown that substituents such as halogens or alkyl groups on the phenyl ring can significantly affect the antibacterial and anticancer activities. For instance, introducing electron-withdrawing groups has been linked to improved reactivity towards biological targets .
Q & A
Q. What are the most reliable synthetic routes for 5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a halogenated thiadiazole precursor (e.g., 5-chloro-1,2,4-thiadiazole-3-thiol) with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 70–80°C for 6–12 hours . For higher yields, copper-catalyzed cross-coupling reactions are recommended, as they minimize side reactions like oxidation of the sulfanyl group . Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >85% purity.
Q. How can the structure of this thiadiazole derivative be confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR : ¹H and ¹³C NMR to identify the 2-fluorophenylmethyl sulfanyl group (e.g., δ ~4.5 ppm for –SCH₂– and aromatic fluorine splitting patterns) .
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ for C₁₀H₇ClFN₂S₂).
- X-ray Crystallography : For unambiguous confirmation, use SHELX software (SHELXL-2018) to refine single-crystal structures .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?
- Methodological Answer :
- Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and dichloromethane. Pre-dissolve in DMSO for biological assays to avoid precipitation .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group. Monitor degradation via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do electronic effects of the 2-fluorophenyl substituent influence the reactivity of the thiadiazole core?
- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the thiadiazole ring, enhancing susceptibility to nucleophilic attack at the 3-position. This can be quantified via DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to map electrostatic potential surfaces . Experimentally, compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., SNAr reactions with amines) .
Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels for cytotoxicity assays).
- Metabolic Stability : Test stability in liver microsomes (human/rat) to rule out false negatives due to rapid degradation .
- SAR Analysis : Compare with analogs (e.g., 5-chloro-3-benzylsulfanyl-1,2,4-thiadiazole) to isolate the role of the 2-fluorophenyl group .
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2, PDB ID 5KIR). Parameterize the sulfur atom’s van der Waals radius to account for thiadiazole interactions .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Focus on hydrogen bonds between the fluorine atom and active-site residues like Ser530 .
Key Recommendations for Researchers
- Prioritize iodine-mediated oxidative cyclization for scalable synthesis of amino-substituted analogs .
- Use SHELX for crystallographic refinement to resolve ambiguities in substituent orientation .
- Validate biological activity in in vivo models to address discrepancies between in vitro and cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
